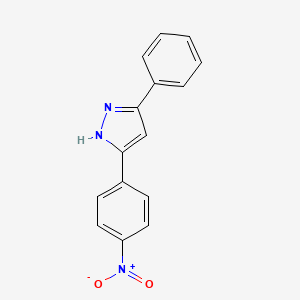

3-(4-nitrophenyl)-5-phenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-nitrophenyl)-5-phenyl-1H-pyrazole is an organic compound belonging to the class of phenylpyrazoles This compound is characterized by a pyrazole ring substituted with a nitrophenyl group at the 3-position and a phenyl group at the 5-position

Mechanism of Action

Target of Action

The primary target of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole is the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes, including inflammation and pain .

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the production of prostaglandin D2, thereby affecting the physiological processes it mediates .

Biochemical Pathways

The compound’s interaction with Hematopoietic prostaglandin D synthase affects the prostaglandin biosynthesis pathway . By inhibiting this enzyme, the compound may reduce the production of prostaglandin D2, which could have downstream effects on inflammation and pain signaling .

Pharmacokinetics

Like many other small molecules, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Hematopoietic prostaglandin D synthase . By reducing the production of prostaglandin D2, the compound could potentially alleviate inflammation and pain .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with chalcones or α,β-unsaturated ketones. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired pyrazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The phenyl groups can be oxidized under strong oxidative conditions, such as with potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Major Products Formed

Reduction: 3-(4-aminophenyl)-5-phenyl-1H-pyrazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized phenyl derivatives or cleavage products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

3-(4-nitrophenyl)-1H-pyrazole: Lacks the phenyl group at the 5-position.

3-(4-nitrophenyl)thiophene: Contains a thiophene ring instead of a pyrazole ring.

3-(4-cyanophenyl)thiophene: Contains a cyano group instead of a nitro group.

Uniqueness

3-(4-nitrophenyl)-5-phenyl-1H-pyrazole is unique due to the presence of both nitrophenyl and phenyl groups on the pyrazole ring, which imparts distinct electronic and steric properties

Biological Activity

3-(4-Nitrophenyl)-5-phenyl-1H-pyrazole is a member of the pyrazole family, which has garnered significant interest due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitrophenyl group at position 4 and a phenyl group at position 5 of the pyrazole ring. This unique arrangement contributes to its biological activity.

Research indicates that compounds similar to this compound exert their biological effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Activity : It can scavenge free radicals, protecting cells from oxidative stress.

- Antimicrobial Action : The presence of nitro groups enhances the compound's ability to disrupt microbial cell functions.

Biological Activity Overview

Numerous studies have reported on the biological activities associated with pyrazole derivatives. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound showed a marked decrease in pro-inflammatory cytokines in vitro. This suggests potential for development into anti-inflammatory agents for conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : A series of experiments conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that this compound exhibited notable antibacterial properties, making it a candidate for further investigation as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research focusing on cancer cell lines indicated that this compound could induce apoptosis, thereby reducing cell viability. This property positions it as a potential anticancer drug .

Properties

IUPAC Name |

5-(4-nitrophenyl)-3-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-18(20)13-8-6-12(7-9-13)15-10-14(16-17-15)11-4-2-1-3-5-11/h1-10H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLRDWVOGANZAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.